6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolo[4,3-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 1,1,1-trichloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. By binding to these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 4-Oxo-pyridazinone derivatives of [1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for the development of multi-targeted anticancer therapies .
Properties
Molecular Formula |
C5H2BrClN4 |
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Molecular Weight |
233.45 g/mol |
IUPAC Name |
6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-2-11-4(1-8-3)9-10-5(11)7/h1-2H |
InChI Key |
TXAAIVVVHBWTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NN=C(N21)Cl)Br |
Origin of Product |
United States |
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